(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)
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Overview
Description
The compound “(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)” is a complex organic molecule that features a cyclopentafuranone core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
- Formation of the cyclopentafuranone core through cyclization reactions.
- Introduction of the ethyleneketal group via ketalization reactions.
- Addition of the decanyl side chain through alkylation reactions.
- Hydroxylation to introduce the hydroxy group.
- Esterification to attach the phenylbenzoate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
- Use of continuous flow reactors for better control of reaction conditions.
- Employment of catalysts to increase reaction rates and selectivity.
- Implementation of purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The ketal group can be reduced to an alcohol.
Substitution: The phenylbenzoate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Medicine
The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
Cyclopentafuranone derivatives: Compounds with similar core structures but different functional groups.
Ethyleneketal derivatives: Compounds with the ethyleneketal group but different core structures.
Phenylbenzoate derivatives: Compounds with the phenylbenzoate group but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C32H40O6 |
---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
[(3aR,4R,5R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate |
InChI |
InChI=1S/C32H40O6/c1-2-3-4-5-9-17-32(35-19-20-36-32)18-16-26-27-21-30(33)37-29(27)22-28(26)38-31(34)25-14-12-24(13-15-25)23-10-7-6-8-11-23/h6-8,10-15,26-29H,2-5,9,16-22H2,1H3/t26-,27-,28-,29+/m1/s1 |
InChI Key |
XTDQUGHBBZIKTE-OLQMUTRHSA-N |
Isomeric SMILES |
CCCCCCCC1(OCCO1)CC[C@H]2[C@@H](C[C@H]3[C@@H]2CC(=O)O3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCCCCCCC1(OCCO1)CCC2C(CC3C2CC(=O)O3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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